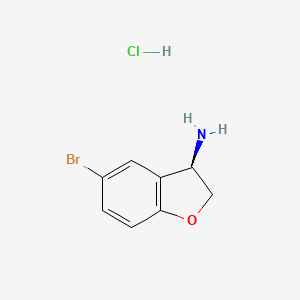

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Vue d'ensemble

Description

®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the following steps:

Bromination: The starting material, 2,3-dihydro-benzofuran, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 3-position.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups.

Example :

Under Sonogashira conditions (Pd(PPh₃)₄, CuI), the bromine undergoes cross-coupling with terminal alkynes to yield alkynylated derivatives. This method is scalable and tolerates diverse functional groups .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely employed for functionalization at the 5-position.

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Aryl-2,3-dihydro-benzofurans | 70–85% |

| Heck Reaction | PdCl₂, TY-Phos ligand | Alkenylated derivatives | 65–90% |

| Carbonylative Coupling | PdCl₂(PPh₃)₂, CO gas | 3-Acylated benzofurans | 60–75% |

Key Findings :

-

The Heck reaction with 1,3-dienes produces chiral 2,3-dihydrobenzofurans with >90% enantiomeric excess (ee) .

-

Carbonylative coupling introduces acyl groups at the 3-position, enabling access to ketone derivatives .

Electrophilic Substitution

The electron-rich benzofuran ring directs electrophilic attacks to specific positions, moderated by the bromine’s meta-directing effect.

| Electrophile | Conditions | Products | Regioselectivity |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C | 4-Nitro-5-bromo-2,3-dihydro-benzofuran | Nitration at C4 (meta to Br). |

| SO₃, H₂SO₄ | 80°C, 2 h | 4-Sulfo-5-bromo-2,3-dihydro-benzofuran | Sulfonation at C4. |

Mechanistic Insight :

Bromine’s electron-withdrawing effect deactivates the ring, favoring electrophilic substitution at the C4 position (meta to Br).

Functionalization of the Amine Group

The primary amine at the 3-position participates in acylation and reductive amination.

Example :

Treatment with acetyl chloride in the presence of triethylamine yields the acetamide derivative, enhancing lipophilicity for pharmacokinetic studies .

Ring-Opening Reactions

The dihydrobenzofuran ring can undergo acid-catalyzed ring-opening to form linear intermediates.

| Conditions | Products | Follow-Up Reactions |

|---|---|---|

| HCl (conc.), reflux | 2-(3-Aminopropyl)-4-bromophenol | Cyclization to form quinoline analogs |

| H₂O, H₂SO₄ | 3-Amino-5-bromo-2-hydroxyacetophenone | Oxidation to carboxylic acids |

Significance :

Ring-opening pathways enable access to diverse heterocyclic scaffolds .

Applications De Recherche Scientifique

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a benzofuran derivative with a bromine atom at the 5-position and an amine group at the 3-position; the hydrochloride salt form enhances water solubility, making it suitable for use in scientific research and industry.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

- Building Block It is used as a building block in chemistry.

- Pharmaceutical development It has potential therapeutic effects that make it a candidate for drug formulation.

- Chemical Research It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, providing a versatile building block for creating complex molecular structures .

- Medicinal Chemistry Explored for potential therapeutic properties, particularly in developing new drugs targeting neurological disorders, due to its unique structural features that may influence biological activity .

- Material Science It is used in the formulation of advanced materials and can enhance the properties of polymers and coatings, improving durability and performance in industrial applications .

- Biological Research Researchers utilize it in studies examining the interactions of small molecules with biological systems, aiding in understanding cellular mechanisms and disease pathways .

- Environmental Chemistry The compound is investigated for its role in the degradation of pollutants, contributing to the development of eco-friendly solutions for waste management and environmental remediation .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding, which can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties Preliminary studies suggest that this compound exhibits antimicrobial activity, and research has indicated that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. Further investigations are needed to quantify this activity and elucidate the underlying mechanisms.

Mécanisme D'action

The mechanism of action of ®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2,3-dihydro-benzofuran: Lacks the amine group, making it less versatile in biological applications.

2,3-Dihydro-benzofuran-3-ylamine: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.

Uniqueness

®-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential biological activities. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications.

Activité Biologique

(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran ring substituted with a bromine atom at the 5-position and an amine group at the 3-position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrClN |

| Molecular Weight | 250.52 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amine, Bromine |

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research has indicated that compounds with similar structures can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways. Further investigations are needed to quantify this activity and elucidate the underlying mechanisms.

Anticancer Potential

The compound has been explored for its potential anticancer properties, particularly through its interaction with sigma receptors (σRs). Sigma receptors have been implicated in cancer cell proliferation and apoptosis. Activation of σ₂Rs has been shown to induce apoptosis selectively in cancer cells, suggesting that this compound may act as a potential therapeutic agent against certain neoplasms .

Case Studies

- Study on Sigma Receptor Modulation : A study investigated the effects of sigma receptor agonists on cancer cell lines. It was found that compounds similar to this compound could induce apoptosis through modulation of intracellular calcium levels in tumor cells, highlighting its potential as an antineoplastic agent .

- Antimicrobial Screening : In a comparative study of various benzofuran derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydro-benzofuran | Lacks amine group | Limited biological applications |

| 2,3-Dihydro-benzofuran-3-ylamine | Lacks bromine atom | Reduced reactivity |

| 5-Chloro-2,3-dihydro-benzofuran | Chlorine instead of bromine | Altered chemical properties |

Propriétés

IUPAC Name |

(3R)-5-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIFENUZLYBRF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC(=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-64-7 | |

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.